molecular formula C8H12N2O4 B1608638 1,3-Bis(2-hydroxyethyl)uracil CAS No. 711-66-0

1,3-Bis(2-hydroxyethyl)uracil

Cat. No. B1608638
CAS RN: 711-66-0
M. Wt: 200.19 g/mol
InChI Key: AKEISPWDGKTJAB-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)uracil, also known as BHEU, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of the naturally-occurring nucleoside uracil, and is used as a model compound to study the effects of modifications to the uracil base and its derivatives. BHEU is used in a variety of biochemical and physiological experiments, including those related to DNA and RNA synthesis, gene expression, and protein-nucleic acid interactions.

Scientific Research Applications

Synthesis and Derivatives

1,3-Bis(2-hydroxyethyl)uracil is an important chemical intermediate in the synthesis of various derivatives and compounds. Studies have demonstrated its utility in creating diverse uracil derivatives. For instance, it's used in the synthesis of 5-substituted uracils, which are integral in studying their incorporation into nucleic acids (Evans, Jones, & Walker, 1973). Additionally, its reaction with ethylene carbonate leads to the formation of both 1-(2-hydroxyethyl)uracil and 3-(2-hydroxyethyl)uracil, which are precursors for further chemical transformations (Ustyuzhanin, Kolomeitseva, & Tikhomirova-Sidorova, 1978).

Macrocyclic Derivatives

Research has explored the creation of macrocyclic pyrimidine derivatives using 1,3-bis(2-hydroxyethyl)uracil. These derivatives have potential applications in various scientific and pharmaceutical fields. Such derivatives have been synthesized and analyzed for their chemical properties and potential applications (Krivonogov et al., 2003).

Optical and Nonlinear Optical Applications

1,3-Bis(2-hydroxyethyl)uracil derivatives have shown promise in optical data storage applications. Their ability to undergo photoinduced reactions makes them suitable for high-capacity optical data storage. This application is especially relevant in the fields of digital storage and information technology (Lohse et al., 2006).

Antioxidant Activity

Research has also indicated that some 1,3-bis(2-hydroxyethyl)uracil derivatives possess antioxidant properties. These compounds could have potential applications in pharmacology and medicine, particularly in treatments where antioxidant activity is beneficial (Krivonogov et al., 2001).

properties

IUPAC Name

1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c11-5-3-9-2-1-7(13)10(4-6-12)8(9)14/h1-2,11-12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEISPWDGKTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N(C1=O)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400157
Record name 1,3-BIS(2-HYDROXYETHYL)URACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-hydroxyethyl)uracil

CAS RN

711-66-0
Record name 1,3-BIS(2-HYDROXYETHYL)URACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2-hydroxyethyl)uracil
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Prystaš, J Gut - Collection of Czechoslovak Chemical …, 1962 - cccc.uochb.cas.cz
A mixture of uracil (1.12 g, 0· 01 mole), its sodium salt (0· 1 g) and ethylene carbonate 7 (0· 90 g, 0· 0102 mole) in dry dimethyl formamide (20 mt) was boiled for 45 min. After cooling the …
Number of citations: 18 cccc.uochb.cas.cz
GE Ustyuzhanin, VV Kolomeitseva… - Chemistry of …, 1978 - Springer
It was established that both 1-(2-hydroxyethyl)uracil and 3-(2-hydroxyethyl)-uracil, which are converted to 1, 3-bis (2-hydroxyethyl) uracil, are formed in the first step of the reaction of …
Number of citations: 4 link.springer.com
E Chmiel-Szukiewicz - openreviewhub.org
Polyurethane foams using oligoetherols synthesized from 1, 3-bis (2-hydroxyethyl) uracil, boric acid and ethylene carbonate are obtained. Some properties of the foams, such as …
Number of citations: 2 openreviewhub.org
E Chmiel-Szukiewicz - Polymers, 2021 - mdpi.com
This work presents the results of research related to the determination of application possibilities of new oligoetherols with 1,3-pyrimidine rings and boron atoms in rigid polyurethane …
Number of citations: 6 www.mdpi.com
VS Reznik, NG Pashkurov - Bulletin of the Academy of Sciences of the …, 1968 - Springer
Conclusions By the reactions of uracil and 6-methyluracil with chlorohydrins 3-(hydroxyalkyl)- and 1,3-bishydroxyalkyl-uracils were prepared, and their structures were proved. …
Number of citations: 1 link.springer.com
VP Krivonogov, VA Myshkin, GG Kozlova… - Russian Journal of …, 2006 - Springer
Alkylation of 6-methyluracil, 5-fluorouracil, uracil-5-ammonium sulfate, 5-hydroxyuracil, 5-hydroxy-6-methyluracil, 3,6-dimethyl-5-hydroxyuracil, and 1,3,6-trimethyl-5-hydroxyuracil with …
Number of citations: 3 link.springer.com
I Nizhenkovska, NO Gorchakova, GV Zaychenko… - 2018 - ir.librarynmu.com
The article under review is dedicated to the main biochemical and pharmacological properties of uracil. The pharmacodynamics of its derivative methyluracil in different medications is …
Number of citations: 0 ir.librarynmu.com
V Narokha, I Nizhenkovska, G Zaychenko, G Nadia - 2018 - ir.librarynmu.com
The article under review is dedicated to the main biochemical and pharmacological properties of uracil. The pharmacodynamics of its derivative methyluracil in different medications is …
Number of citations: 0 ir.librarynmu.com
J Zhou - 1997 - search.proquest.com
As monomers for positively charged heterocyclic polynucleotide analogs, nucleic acid base substituted diallylammonium halides were synthesized via the alkylation of diallylamine or …
Number of citations: 1 search.proquest.com
MP Gajewski - 2003 - search.proquest.com
Phosphorus (V) porphyrins are of significant interest due to their broad potential applications. They are used for DNA sequence sensing, to construct molecular photoswitches, and as …
Number of citations: 0 search.proquest.com

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